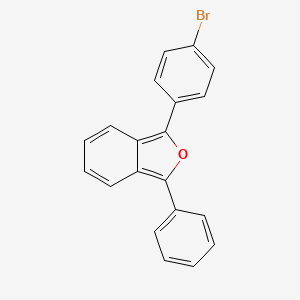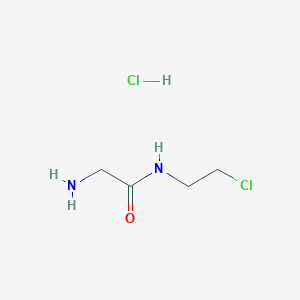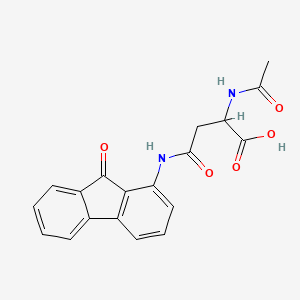
n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine: is a synthetic compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of an acetyl group and a fluorenone moiety attached to the asparagine amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Fluorenone Derivative: The fluorenone moiety is synthesized through the oxidation of fluorene using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetylation: The fluorenone derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group.
Coupling with Asparagine: The acetylated fluorenone is coupled with asparagine through peptide bond formation. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The fluorenone moiety can undergo further oxidation to form more complex derivatives.
Reduction: Reduction of the fluorenone group can yield fluorenyl alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Fluorenone derivatives with additional oxygen-containing functional groups.
Reduction Products: Fluorenyl alcohol derivatives.
Substitution Products: Compounds with various functional groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The fluorenone moiety is known for its biological activity, which can be harnessed for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine involves its interaction with molecular targets such as enzymes and receptors. The fluorenone moiety can act as a pharmacophore, binding to active sites and modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)glycine
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)alanine
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)valine
Uniqueness: n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine is unique due to the presence of the asparagine amino acid, which imparts specific properties such as hydrogen bonding capability and solubility. This distinguishes it from other fluorenyl derivatives and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
31792-57-1 |
|---|---|
Molekularformel |
C19H16N2O5 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2-acetamido-4-oxo-4-[(9-oxofluoren-1-yl)amino]butanoic acid |
InChI |
InChI=1S/C19H16N2O5/c1-10(22)20-15(19(25)26)9-16(23)21-14-8-4-7-12-11-5-2-3-6-13(11)18(24)17(12)14/h2-8,15H,9H2,1H3,(H,20,22)(H,21,23)(H,25,26) |
InChI-Schlüssel |
LAPLGDSKHNQRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
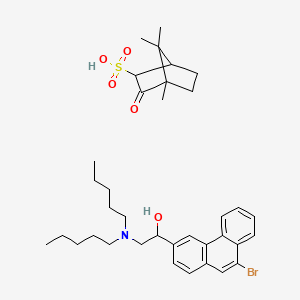

![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)
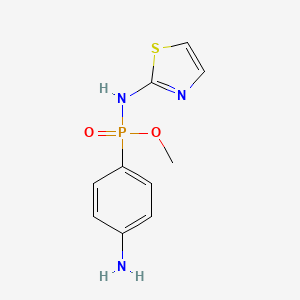

![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)

![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)
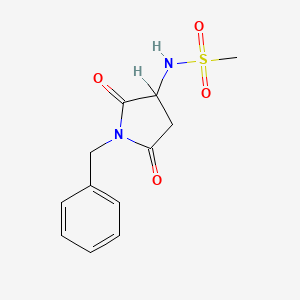
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
